molecular formula C20H19N5 B6354529 N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline, tech. CAS No. 40292-01-1

N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline, tech.

Cat. No. B6354529
CAS RN: 40292-01-1
M. Wt: 329.4 g/mol
InChI Key: IQDOOYRFBZVZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline, also known as 4-aminoazobenzene or 4-Azo-Phenylazo-Aniline, is an organic compound that is widely used in scientific research. It is a derivative of aniline and is used as a chromogenic reagent, which is a compound that is used to detect the presence of certain compounds by changing its color.

Mechanism of Action

The mechanism of action of 4-Azo-Phenylazo-Aniline is relatively simple. When the compound is exposed to an enzyme, it undergoes a reaction that produces a colored product. This colored product is what is used to detect the presence of the enzyme.
Biochemical and Physiological Effects
4-Azo-Phenylazo-Aniline has not been found to have any adverse biochemical or physiological effects. It is considered to be a relatively safe compound and does not produce any toxic byproducts when it is used in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Azo-Phenylazo-Aniline in laboratory experiments is that it is relatively easy to use and can be used to detect a wide variety of enzymes and organic compounds. The main limitation is that it is relatively expensive, which can make it difficult to use in large-scale experiments.

Future Directions

The use of 4-Azo-Phenylazo-Aniline in scientific research is expected to continue to grow in the future. It is likely that more applications for the compound will be discovered, as well as more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of 4-Azo-Phenylazo-Aniline is likely to be conducted in order to ensure its safety and effectiveness. Finally, it is also likely that new methods of using 4-Azo-Phenylazo-Aniline in laboratory experiments will be developed, such as using it to detect more enzymes or organic compounds.

Synthesis Methods

The synthesis of 4-Azo-Phenylazo-Aniline begins with the reaction of aniline with nitrous acid. This reaction produces diazonium salt, which is then reacted with 4-hydroxybenzaldehyde to produce N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline, tech.nzene. This reaction is typically done in aqueous solution and is catalyzed by an acid such as hydrochloric acid. The resulting compound is then reacted with dimethyl sulfate to produce N,N-dimethyl-4-((4-(phenylazo)phenyl)azo)aniline.

Scientific Research Applications

4-Azo-Phenylazo-Aniline is widely used in scientific research, particularly in the field of biochemistry. It is used as a chromogenic reagent, which is a compound that is used to detect the presence of certain compounds by changing its color. It has been used to detect the presence of amino acids, proteins, and other organic compounds. It has also been used to detect the presence of certain enzymes, such as chymotrypsin and trypsin.

properties

IUPAC Name

N,N-dimethyl-4-[(4-phenyldiazenylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-25(2)20-14-12-19(13-15-20)24-23-18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDOOYRFBZVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038795
Record name Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40292-01-1, 117212-31-4
Record name D 2 (dye)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40292-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-((4-(phenylazo)phenyl)azo)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-4-[(1E)-2-[4-[(1E)-2-phenyldiazenyl]phenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-[[4-(phenylazo)phenyl]azo]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.